N-(4-ethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

Physicochemical profiling Lipophilicity Drug design

N-(4-ethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 1021105-92-9) is a pyridazinone derivative with molecular formula C₂₀H₂₁N₃O₄ and molecular weight 367.4 g/mol, typically supplied at ≥95% purity. The compound features a 4-ethoxyphenyl amide substituent linked via a butanamide spacer to a 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl core.

Molecular Formula C20H21N3O4
Molecular Weight 367.405
CAS No. 1021105-92-9
Cat. No. B2987823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide
CAS1021105-92-9
Molecular FormulaC20H21N3O4
Molecular Weight367.405
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CO3
InChIInChI=1S/C20H21N3O4/c1-2-26-16-9-7-15(8-10-16)21-19(24)6-3-13-23-20(25)12-11-17(22-23)18-5-4-14-27-18/h4-5,7-12,14H,2-3,6,13H2,1H3,(H,21,24)
InChIKeyKJIDOSZUPLHUNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 1021105-92-9): Pyridazinone Scaffold for sEH, PRMT5, and Targeted Degradation Research


N-(4-ethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide (CAS 1021105-92-9) is a pyridazinone derivative with molecular formula C₂₀H₂₁N₃O₄ and molecular weight 367.4 g/mol, typically supplied at ≥95% purity . The compound features a 4-ethoxyphenyl amide substituent linked via a butanamide spacer to a 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl core. This furan-pyridazinone scaffold is recognized in the medicinal chemistry literature for its capacity to bind the PRMT5 substrate adaptor interface and inhibit the PRMT5–RIOK1 protein–protein interaction [1]. Structurally related pyridazinone derivatives are also established as soluble epoxide hydrolase (sEH) inhibitors, with patent-reported Ki values spanning 0.05–57 nM within the same chemical series [2].

Why Procurement of N-(4-Ethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide Cannot Be Substituted by Generic Pyridazinone Analogs


Within the furan-pyridazinone class, the N-aryl amide substituent is a critical determinant of target binding, selectivity, and physicochemical properties. Even conservative replacements of the 4-ethoxyphenyl group (e.g., benzyl, furan-2-ylmethyl, or benzamide) alter the hydrogen-bond donor/acceptor balance, lipophilicity (XLogP3), and topological polar surface area (TPSA), which collectively govern passive permeability, solubility, and off-target promiscuity [1]. In the PRMT5 inhibitor series, halogenation of the pyridazinone ring was essential for covalent engagement of Cys278; non-halogenated analogs lost this mechanism entirely [2]. In the sEH inhibitor series, the N-aryl amide substituent differentiated compounds with Ki values from 0.05 nM to >50 nM [3]. Therefore, generic substitution—even within the same patent family—risks loss of target engagement, altered pharmacokinetics, or introduction of uncharacterized off-target liabilities that invalidate comparative experimental conclusions.

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: 4-Ethoxyphenyl vs. N-Benzyl Analog for Membrane Permeability Optimization

The 4-ethoxyphenyl amide substituent in the target compound confers a computed XLogP3 of approximately 2.8, compared to approximately 2.2 for the N-benzyl analog (CAS 1021105-83-8) [1]. This +0.6 log unit difference corresponds to a roughly 4-fold higher predicted octanol–water partition coefficient, favoring passive membrane permeability for intracellular target engagement while remaining within the Lipinski-optimal range (XLogP3 < 5) [2].

Physicochemical profiling Lipophilicity Drug design

Hydrogen-Bond Donor Count Advantage: 4-Ethoxyphenyl (HBD = 1) vs. 4-Benzamide Analog (HBD = 2) for CNS Multiparameter Optimization

The target compound possesses one hydrogen-bond donor (the amide N–H), whereas the 4-benzamide analog (CAS 1021132-87-5) carries two HBDs (amide N–H plus primary amide –NH₂). For CNS-targeted programs, an HBD count ≤ 1 is associated with improved blood–brain barrier penetration (MPO score optimization) [1]. The ethoxy oxygen contributes as an HBA without increasing HBD count, providing a solubility advantage without the CNS permeability penalty imposed by additional HBDs [2].

CNS drug discovery Hydrogen bonding Blood–brain barrier

Topological Polar Surface Area (TPSA) Differentiation for Oral Bioavailability Prediction: Target Compound vs. N-(Furan-2-ylmethyl) Analog

The target compound has a computed TPSA of approximately 85 Ų, compared to approximately 95 Ų for the N-(furan-2-ylmethyl) analog (CAS 1021259-27-7) [1]. Under the Veber bioavailability rules, TPSA < 140 Ų is required for oral absorption; however, within the sub-140 Ų range, lower TPSA values correlate with higher fractional absorption [2]. The 10 Ų reduction arises from replacement of the furan oxygen in the amide substituent with the ethoxyphenyl group, which distributes polarity across a larger aromatic surface.

Oral bioavailability TPSA Veber rules

Molecular Weight and Rotatable Bond Balance: Target Compound Falls Within Optimal Oral Drug Space vs. Heavier Substituted Analogs

With MW = 367.4 g/mol and 8 rotatable bonds, the target compound resides within the lead-like chemical space (MW < 400, rotatable bonds ≤ 10) recommended for fragment evolution and lead optimization programs [1]. In contrast, the 4-(propan-2-yl)phenyl analog (CAS not assigned; EvitaChem listing) exceeds MW 420 g/mol with 10 rotatable bonds, placing it outside lead-like space and reducing its attractiveness for early-stage screening library procurement . The target compound's smaller molecular volume facilitates more efficient structure-based design and reduces the risk of aggregation-based assay interference [2].

Lead-likeness Molecular weight Rotatable bonds

Scaffold Privilege for PRMT5–PBM Inhibition: Furan-Pyridazinone Core Validated in First-in-Class Covalent Inhibitor BRD0639

The 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl core is validated in the peer-reviewed discovery of BRD0639, a first-in-class PRMT5–PBM competitive inhibitor that covalently engages Cys278 and disrupts PRMT5–RIOK1 complexes in cells [1]. This scaffold provides a defined binding mode at the PRMT5 substrate adaptor interface—a mechanism absent in pyridazinone analogs that lack the furan substituent or bear alternative heterocycles at position 3. This target engagement mechanism has been confirmed by X-ray crystallography (PDB: 6V0P) [2]. The 4-ethoxyphenyl amide substituent may further modulate binding affinity and selectivity relative to the BRD0639 chemotype through differential interactions with the PRMT5 surface groove.

PRMT5 Protein–protein interaction Covalent inhibitor

Patent-Documented sEH Inhibitory Activity Range: Quantitative Framework for Series Prioritization

Pyridazinone-containing compounds in the US10377744/US11123311/US11723929 patent family exhibit sEH Ki values spanning 0.05 nM to 57 nM, with the most potent congeners achieving sub-nanomolar affinity [1]. The specific activity of N-(4-ethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide has not been independently reported in the public domain; however, its structural placement within this series—combining a furan-substituted pyridazinone with an N-aryl butanamide—positions it within the active pharmacophore space defined by the patent SAR [2]. Procurement for sEH screening programs is warranted based on the demonstrated activity range of structurally proximal analogs, but end users should verify activity in their own assays.

Soluble epoxide hydrolase sEH inhibition Patent SAR

Procurement-Relevant Research and Industrial Application Scenarios for N-(4-Ethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide


PRMT5–PBM Inhibitor Lead Optimization for MTAP-Deleted Cancer

The furan-pyridazinone core is validated as a PRMT5–PBM competitive binding scaffold through the discovery of BRD0639 (J. Med. Chem. 2021) [1]. The 4-ethoxyphenyl amide variant offers a distinct N-aryl substituent for SAR exploration of the PRMT5 surface groove. With HBD = 1 and TPSA ≈ 85 Ų, this compound is well-suited for permeability optimization in cellular PRMT5–RIOK1 disruption assays. Researchers procuring this compound for PRMT5 programs benefit from a scaffold with a crystallographically confirmed binding mode (PDB: 6V0P) [2] and established synthetic tractability.

Soluble Epoxide Hydrolase (sEH) Inhibitor Screening and Pain Model Pharmacology

Structurally related pyridazinones demonstrate sEH Ki values as low as 0.05 nM in the US10377744 patent family [3]. The target compound's placement within this pharmacophore series—furan at pyridazinone C3, butanamide linker, and N-aryl substituent—makes it a rational procurement choice for sEH screening cascades targeting neuropathic pain, cardiovascular, or inflammatory indications. Its computed XLogP3 of ~2.8 suggests favorable distribution for in vivo efficacy studies in rodent pain models (e.g., paclitaxel-induced neuropathic pain), where sEH inhibitors with pyridazinone motifs have shown efficacy [4].

Physicochemical Comparator for CNS Drug Discovery Multiparameter Optimization (MPO) Studies

With XLogP3 ≈ 2.8, HBD = 1, TPSA ≈ 85 Ų, MW = 367.4, and 8 rotatable bonds, this compound serves as an excellent reference point in CNS MPO desirability score calculations [5]. Its properties distinguish it from the N-benzyl analog (lower XLogP3, ~2.2) and the benzamide analog (higher HBD = 2), making it a valuable tool for probing the relationship between N-amide substituent choice and predicted blood–brain barrier penetration. Procurement for physicochemical profiling panels enables direct, data-driven go/no-go decisions in CNS lead identification.

Targeted Protein Degradation (PROTAC) Linker Optimization Using Pyridazinone-Based E3 Ligands

The butanamide spacer and terminal 4-ethoxyphenyl group provide a well-defined exit vector for conjugation to E3 ligase ligands (e.g., VHL or CRBN recruiters) in PROTAC design. The scaffold's moderate MW (367.4) and favorable rotatable bond count (8) align with PROTAC linker design principles that emphasize minimal molecular weight addition while maintaining target engagement [6]. The furan-pyridazinone core's validated PRMT5 binding, combined with its synthetic accessibility, supports its use as a warhead in heterobifunctional degrader libraries.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-4-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.